2-({5-[(E)-{2-[(4-fluorophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}sulfanyl)-N-(naphthalen-2-yl)acetamide
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Overview
Description
2-({5-[(E)-{[(4-FLUOROPHENYL)FORMAMIDO]IMINO}METHYL]FURAN-2-YL}SULFANYL)-N-(NAPHTHALEN-2-YL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a furan ring, a naphthalene moiety, and a fluorophenyl group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(E)-{[(4-FLUOROPHENYL)FORMAMIDO]IMINO}METHYL]FURAN-2-YL}SULFANYL)-N-(NAPHTHALEN-2-YL)ACETAMIDE typically involves multiple steps, including the formation of the furan ring, the introduction of the fluorophenyl group, and the coupling with the naphthalene moiety. Common reagents used in these reactions include anhydrous solvents, catalysts, and various organic intermediates. The reaction conditions often require controlled temperatures, inert atmospheres, and specific pH levels to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors, automated synthesis, and high-throughput screening can be employed to streamline the production process. Additionally, purification methods like chromatography and recrystallization are crucial to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-({5-[(E)-{[(4-FLUOROPHENYL)FORMAMIDO]IMINO}METHYL]FURAN-2-YL}SULFANYL)-N-(NAPHTHALEN-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
2-({5-[(E)-{[(4-FLUOROPHENYL)FORMAMIDO]IMINO}METHYL]FURAN-2-YL}SULFANYL)-N-(NAPHTHALEN-2-YL)ACETAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and delivery systems.
Mechanism of Action
The mechanism of action of 2-({5-[(E)-{[(4-FLUOROPHENYL)FORMAMIDO]IMINO}METHYL]FURAN-2-YL}SULFANYL)-N-(NAPHTHALEN-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-((E)-{[3-(4-FLUOROPHENYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)-2-METHOXYPHENYL ACETATE
- (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives
Uniqueness
2-({5-[(E)-{[(4-FLUOROPHENYL)FORMAMIDO]IMINO}METHYL]FURAN-2-YL}SULFANYL)-N-(NAPHTHALEN-2-YL)ACETAMIDE is unique due to its specific combination of functional groups and structural features. The presence of the furan ring, naphthalene moiety, and fluorophenyl group imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C24H18FN3O3S |
---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
4-fluoro-N-[(E)-[5-[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanylfuran-2-yl]methylideneamino]benzamide |
InChI |
InChI=1S/C24H18FN3O3S/c25-19-8-5-17(6-9-19)24(30)28-26-14-21-11-12-23(31-21)32-15-22(29)27-20-10-7-16-3-1-2-4-18(16)13-20/h1-14H,15H2,(H,27,29)(H,28,30)/b26-14+ |
InChI Key |
YJOAJWCAWSXSBX-VULFUBBASA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)CSC3=CC=C(O3)/C=N/NC(=O)C4=CC=C(C=C4)F |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)CSC3=CC=C(O3)C=NNC(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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